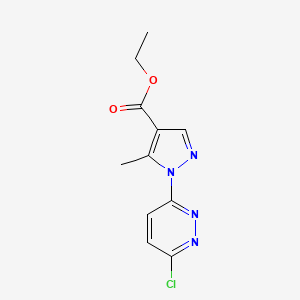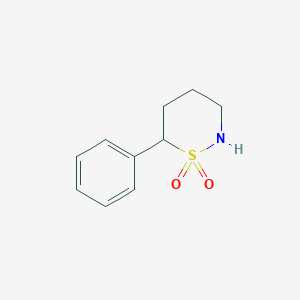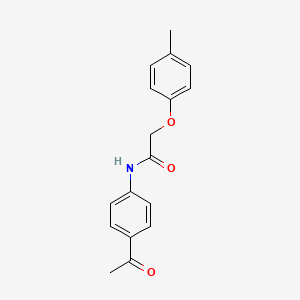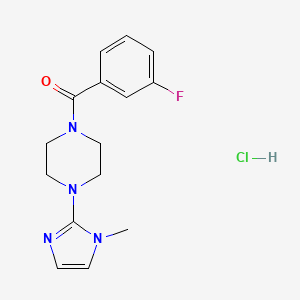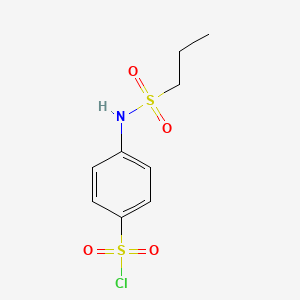![molecular formula C12H21NO5 B2565223 (3R,5R)-5-乙基-4-[(2-甲基丙烷-2-基)氧羰基]吗啉-3-羧酸 CAS No. 2567489-96-5](/img/structure/B2565223.png)
(3R,5R)-5-乙基-4-[(2-甲基丙烷-2-基)氧羰基]吗啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid is a chiral morpholine derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a morpholine ring substituted with a tert-butoxycarbonyl group and an ethyl group, makes it an interesting subject for chemical research.
科学研究应用
Chemistry
In chemistry, (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Industry
Industrially, this compound is used in the production of fine chemicals and as a reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethylamine and tert-butyl chloroformate.
Formation of the Morpholine Ring: The ethylamine reacts with an appropriate diester to form the morpholine ring.
Introduction of the tert-Butoxycarbonyl Group: The tert-butyl chloroformate is then introduced to protect the amine group, forming the tert-butoxycarbonyl derivative.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.
相似化合物的比较
Similar Compounds
(3R,5R)-4-[(tert-butoxy)carbonyl]-5-methylmorpholine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
(3R,5R)-4-[(tert-butoxy)carbonyl]-5-isopropylmorpholine-3-carboxylic acid: Contains an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of (3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
属性
IUPAC Name |
(3R,5R)-5-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-8-6-17-7-9(10(14)15)13(8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMPQAKKUFCSJL-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)
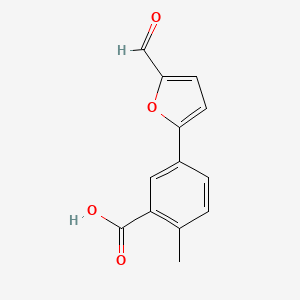
![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)
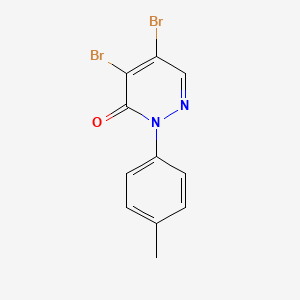
![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
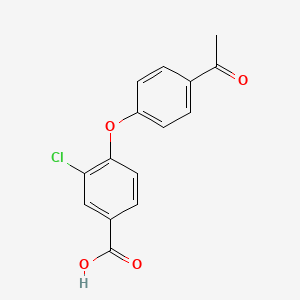
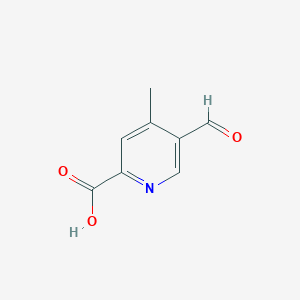
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide](/img/structure/B2565152.png)
![3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea](/img/structure/B2565154.png)
